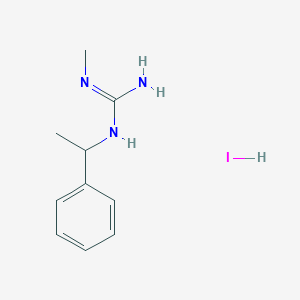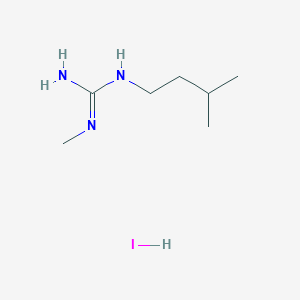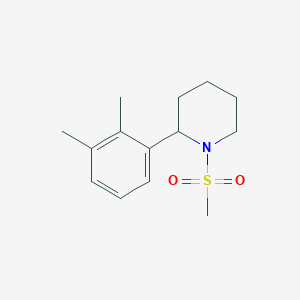
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is a chemical compound known for its versatile properties and applications in various fields such as pharmaceuticals, material science, and organic synthesis. It is a white crystalline solid that is stable in air and soluble in water, methanol, and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of this compound can be achieved through the hydrogenation of guanidine and iodate salts . This method is scalable and suitable for large-scale production, ensuring a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include various substituted guanidines, amines, and oxo-derivatives, which have applications in pharmaceuticals and organic synthesis .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide involves its interaction with molecular targets such as DNA and enzymes. The guanidine group forms hydrogen bonds with nucleic acids and proteins, stabilizing their structures and modulating their activities . This interaction can inhibit kinase activity and affect signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have similar structures but different substituents on the guanidine group.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
2-Methyl-1-(1-phenylethyl)guanidine;hydroiodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it particularly effective in applications requiring strong interactions with biological molecules .
Eigenschaften
IUPAC Name |
2-methyl-1-(1-phenylethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.HI/c1-8(13-10(11)12-2)9-6-4-3-5-7-9;/h3-8H,1-2H3,(H3,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCORQMPYOLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=NC)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(Dimethylsulfamoylamino)-2-fluorophenyl]pyrrole](/img/structure/B7599302.png)
![5-Methyl-3-[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7599312.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7599322.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B7599329.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7599336.png)
![3-[[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]methyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7599340.png)
![1-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7599347.png)

![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)
![2,3-dihydro-1-benzothiophen-2-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7599375.png)

![4-[5-[(2-Methylpyrimidin-4-yl)amino]pyridin-2-yl]piperazin-2-one](/img/structure/B7599396.png)
![N-(5-chloropyridin-2-yl)-2-(3-cyclopropyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7599404.png)
![5-[2-[2-(Trifluoromethylsulfonyl)anilino]ethyl]-1,2,4-oxadiazol-3-amine](/img/structure/B7599408.png)
